In Vitro Positive Inotropy: Acrinor EC50 in Human Atrial Myocardium Compared to Constituents
Acrinor demonstrates direct positive inotropic activity in human atrial trabeculae, with an EC50 of 41 ± 3 mg/L [1]. This effect is mediated primarily via β1-adrenoceptors, as evidenced by a rightward shift in the concentration-response curve from an EC50 of 40.8 ± 3.1 mg/L to 142 ± 4.4 mg/L in the presence of the β1-selective antagonist CGP 20712A [1]. The effect size was as large as that achieved with high extracellular calcium concentrations [1]. Notably, norephedrine, when covalently bound to theophylline in Acrinor, loses its indirect sympathomimetic effect, differentiating it from free norephedrine [1].
| Evidence Dimension | Positive inotropic potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 41 ± 3 mg/L (Acrinor) |
| Comparator Or Baseline | Noradrenaline: EC50 not directly comparable due to different mechanisms; Norephedrine: indirect effect abolished when bound to theophylline [1] |
| Quantified Difference | Acrinor EC50 shifts from 40.8 ± 3.1 mg/L to 142 ± 4.4 mg/L with β1-AR blockade [1] |
| Conditions | Isolated human atrial trabeculae, paced at 1 Hz, 37°C [1] |
Why This Matters
The defined EC50 allows for precise dose-response modeling in human cardiac tissue, supporting clinical dose selection and batch-to-batch consistency verification.
- [1] Kloth B, Pecha S, Moritz E, et al. AkrinorTM, a Cafedrine/Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro. Front Pharmacol. 2017;8:272. View Source
